REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[S:8][CH2:9][C:10](=O)[NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].B.C1COCC1>>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[S:8][CH2:9][CH2:10][NH:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
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|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC2=C(SCC(N2)=O)C=C1
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Name
|
|
Quantity
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285 mL
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Type
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reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
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Type
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CUSTOM
|
Details
|
quenched with MeOH
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Type
|
CUSTOM
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Details
|
The reaction was partitioned between EtOAc and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The separated organic layer was dried over Mg2SO4
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SCCN2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |